

Unveiling the Physicochemical Profile of MMV009085: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MMV009085

Cat. No.: B12381415

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutics against malaria, a thorough understanding of the physicochemical properties of lead compounds is paramount for their successful development. This technical guide provides an in-depth analysis of the antimalarial compound **MMV009085**, a molecule of significant interest from the Medicines for Malaria Venture (MMV) portfolio. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against this global health menace.

MMV009085, also identified as GNF-Pf-3184, has emerged from the extensive screening of the MMV Malaria Box, a collection of diverse compounds aimed at accelerating antimalarial drug discovery. Its promising activity necessitates a detailed characterization of its chemical and physical attributes to guide further optimization and preclinical evaluation.

Physicochemical Properties of MMV009085

A comprehensive compilation of the key physicochemical parameters of **MMV009085** is presented below. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Property	Value	Source
Molecular Formula	C ₂₁ H ₁₉ N ₃ O ₃ S	PubChem
Molecular Weight	405.46 g/mol	PubChem
IUPAC Name	4-[4-(phenylformamido)phenyl]sulfonylpiperazin-2-one	PubChem
SMILES	<chem>C1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3</chem>	PubChem
Calculated LogP	1.9	PubChem
Hydrogen Bond Donors	2	PubChem
Hydrogen Bond Acceptors	5	PubChem
Rotatable Bonds	4	PubChem
Topological Polar Surface Area	99.1 Å ²	PubChem

Experimental Protocols

The determination of these physicochemical properties relies on a suite of well-established experimental and computational methodologies.

1. **Molecular Weight and Formula:** These fundamental properties are determined with high accuracy using mass spectrometry. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition and, consequently, the molecular formula of a compound.

2. **Lipophilicity (LogP):** The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, which influences its membrane permeability and solubility. Experimental determination often involves the shake-flask method, where the compound is partitioned between n-octanol and water, followed by quantification in each phase using UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS). Computational LogP

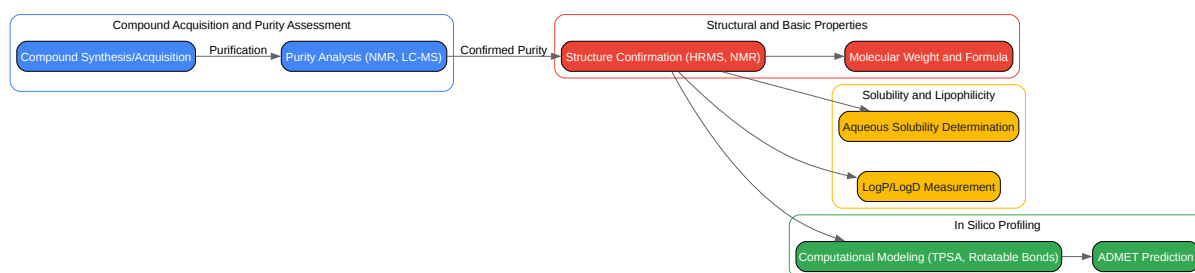
values, as presented here, are derived from the compound's structure using algorithms that sum the contributions of individual atoms and fragments.

3. **Hydrogen Bonding Capacity:** The number of hydrogen bond donors and acceptors is determined by analyzing the chemical structure of the molecule. Donors are typically hydrogens attached to electronegative atoms (N, O), while acceptors are electronegative atoms with lone pairs of electrons.

4. **Rotatable Bonds and Topological Polar Surface Area (TPSA):** These molecular descriptors are calculated from the 2D or 3D structure of the compound. The number of rotatable bonds provides an indication of molecular flexibility, while TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Logical Workflow for Physicochemical Profiling

The systematic evaluation of a compound's physicochemical properties follows a logical progression, as illustrated in the workflow diagram below. This process ensures that critical data is gathered to support the advancement of a compound through the drug discovery pipeline.

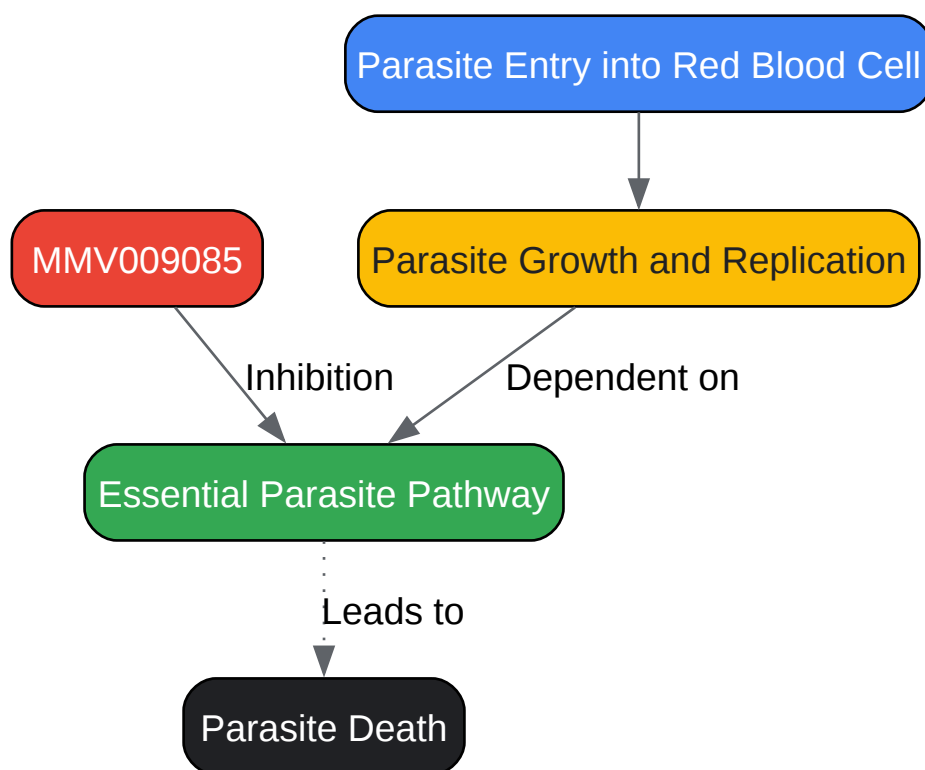


[Click to download full resolution via product page](#)

Physicochemical Profiling Workflow

Biological Activity and Signaling Pathways

While a specific signaling pathway for **MMV009085** has not been definitively elucidated, its antimalarial activity suggests interference with critical processes within the *Plasmodium falciparum* parasite. Phenotypic screening data from the Malaria Box indicates that the compound is active against the blood stage of the parasite. The logical relationship for its proposed mechanism of action, based on the activity of many antimalarials, is depicted below.



[Click to download full resolution via product page](#)

Proposed Mechanism of Action

This guide serves as a foundational resource for the continued investigation of **MMV009085**. The provided physicochemical data and outlined experimental approaches are essential for designing subsequent studies aimed at elucidating its mechanism of action, optimizing its structure for improved efficacy and safety, and ultimately advancing it as a potential new treatment for malaria. The open-access nature of the MMV Malaria Box and the data generated from it are instrumental in fostering a collaborative research environment to accelerate the discovery of next-generation antimalarials.

- To cite this document: BenchChem. [Unveiling the Physicochemical Profile of MMV009085: A Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12381415#a-physicochemical-properties-of-the-mmV009085-compound\]](https://www.benchchem.com/product/b12381415#a-physicochemical-properties-of-the-mmV009085-compound)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com